molecular formula C23H20N2O2 B4961923 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone

3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone

Cat. No. B4961923
M. Wt: 356.4 g/mol
InChI Key: DVCQOKJDAKUMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including the formation of the quinazolinone core and subsequent functionalization. A notable method for synthesizing quinazolinone derivatives, such as 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, includes cyclization reactions catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate under mild conditions (Cheng et al., 2013). This one-pot synthesis approach provides a convenient route for the formation of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes.

Molecular Structure Analysis

The molecular structure of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone includes a quinazolinone core with specific substitutions that affect its physical and chemical properties. The structural analysis often involves crystallography to determine the arrangement of atoms within the molecule. For example, the synthesis and crystal structure analysis of related quinazolinone compounds provide insights into the interactions and conformations that could be applicable to understanding the structural characteristics of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone (Yong, 2005).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization, phosphorylation, and reactions with radicals, which can be used to introduce different functional groups or to modify the molecular structure. For instance, the visible-light-induced cascade cyclization of 3-(2-(ethynyl)phenyl)quinazolinones to phosphorylated quinolino[2,1-b]quinazolinones demonstrates the reactivity of quinazolinone derivatives under photocatalytic conditions (Zeng et al., 2022).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are influenced by the molecular structure and substituents on the quinazolinone core. Analysis of the physical properties involves techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, such as reactivity, stability, and antioxidant activity, are determined by its functional groups and molecular structure. Quinazolinones exhibit a range of biological activities, including antioxidant properties, which are explored through various assays to understand the structure-activity relationships (Mravljak et al., 2021).

properties

IUPAC Name

3-[3-(2-phenylphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-23-20-12-4-6-13-21(20)24-17-25(23)15-8-16-27-22-14-7-5-11-19(22)18-9-2-1-3-10-18/h1-7,9-14,17H,8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCQOKJDAKUMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.